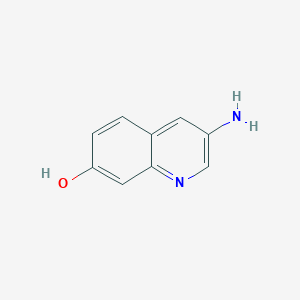

3-Aminoquinolin-7-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSFMYHFUNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728232 | |

| Record name | 3-Aminoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122855-38-3 | |

| Record name | 3-Amino-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminoquinolin-7-OL chemical properties and structure

An In-depth Technical Guide to 3-Aminoquinolin-7-OL: Structure, Properties, and Potential Applications

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related structural analogs and established principles of organic and medicinal chemistry. All predicted data and proposed methodologies should be considered theoretical and require experimental verification.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its rigid, aromatic structure serves as a versatile framework for the development of therapeutic agents across diverse fields, including oncology, infectious diseases, and neuropharmacology. Modifications to the quinoline core through the introduction of various functional groups can profoundly influence its physicochemical properties and biological targets.

This technical guide provides a comprehensive overview of this compound, a specific, under-explored derivative of the quinoline family. By examining its structure, predicted properties, plausible synthetic routes, and potential applications based on the well-documented pharmacology of its analogs, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule and highlight its potential as a valuable building block in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle consisting of a pyridine ring fused to a benzene ring. It is functionalized with an electron-donating amino group (-NH₂) at the 3-position and an electron-donating hydroxyl group (-OH) at the 7-position. The presence of these two polar functional groups on the quinoline scaffold is expected to significantly influence its solubility, hydrogen bonding capacity, and electronic properties compared to the parent quinoline molecule.

Chemical Identifiers:

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds such as 3-aminoquinoline and 7-hydroxyquinoline and should be confirmed experimentally.[3][4]

| Property | Predicted Value | Source/Basis |

| pKa (most acidic) | ~9.8 (phenolic hydroxyl) | Analogy to 7-hydroxyquinoline[4] |

| pKa (most basic) | ~4.9 (pyridinium nitrogen) | Analogy to 3-aminoquinoline[3] |

| XLogP3-AA | ~1.3 | Computational prediction |

| Hydrogen Bond Donors | 2 | Computed[2] |

| Hydrogen Bond Acceptors | 3 | Computed[2] |

| Rotatable Bonds | 0 | Computed[2] |

Part 2: Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not documented in readily available literature, a plausible multi-step synthetic pathway can be designed by combining established methodologies for quinoline synthesis and functional group manipulation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the target molecule at its key functional groups. The final step could be the deprotection of the hydroxyl group, such as the cleavage of a more stable methyl ether. The introduction of the amino group could be achieved via reduction of a nitro group, which is a common strategy for installing amines onto aromatic rings. The quinoline core itself can be constructed via classic named reactions like the Skraup or Friedländer synthesis.

Experimental Protocol: Proposed Forward Synthesis

This protocol outlines a potential, unoptimized workflow for synthesizing this compound based on the retrosynthetic analysis.

Step 1: Synthesis of 7-Methoxyquinoline

-

Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of m-anisidine, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heating: Heat the mixture cautiously. The Skraup reaction is highly exothermic and requires careful temperature control.

-

Workup: Once the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) until the product precipitates.

-

Purification: Filter the crude product, wash with water, and purify by steam distillation or column chromatography to yield 7-methoxyquinoline.

Step 2: Nitration to 7-Methoxy-3-nitroquinoline

-

Reaction Setup: Dissolve 7-methoxyquinoline in concentrated sulfuric acid at 0 °C.

-

Nitration: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Workup: After stirring, pour the reaction mixture onto crushed ice to precipitate the nitro-product.

-

Purification: Filter the solid, wash thoroughly with water to remove excess acid, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 7-methoxy-3-nitroquinoline.

Step 3: Reduction to 3-Amino-7-methoxyquinoline

-

Reaction Setup: Suspend 7-methoxy-3-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂), in portions and heat the mixture under reflux.[5]

-

Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a strong base to precipitate the amine.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Purify the crude amine by column chromatography.

Step 4: Demethylation to this compound

-

Reaction Setup: Dissolve 3-amino-7-methoxyquinoline in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C or lower.

-

Cleavage: Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.[5]

-

Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully by adding methanol, followed by water.

-

Purification: Adjust the pH to neutral or slightly basic to precipitate the final product. Filter the solid, wash with cold water, and purify by recrystallization to yield this compound.

Part 3: Predicted Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons. Protons on the pyridine ring (positions 2 and 4) will likely appear as singlets or sharp doublets, while protons on the benzene ring (positions 5, 6, and 8) will exhibit more complex splitting patterns (doublets and triplets). The electron-donating effects of the -NH₂ and -OH groups will cause upfield shifts (lower ppm) for adjacent protons compared to unsubstituted quinoline. Broad singlets for the -OH and -NH₂ protons would also be expected, with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. Carbons bonded to the nitrogen and oxygen atoms (C3, C7, and C8a) will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands confirming the presence of the key functional groups. Expected peaks include:

-

A broad O-H stretch from the phenolic group (~3200-3600 cm⁻¹).

-

Two N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

-

Aromatic C-H stretches (~3000-3100 cm⁻¹).

-

C=N and C=C stretching vibrations from the aromatic rings (~1500-1650 cm⁻¹).

-

A C-O stretching band (~1200-1280 cm⁻¹).[7]

-

-

Mass Spectrometry: Electron-Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol . Fragmentation patterns would likely involve the loss of small neutral molecules like CO and HCN, which is characteristic of heterocyclic aromatic compounds.[8]

Part 4: Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for developing novel molecules with therapeutic or diagnostic applications. The pharmacology of related quinoline derivatives provides a strong basis for speculating on its utility.

Scaffold for Anticancer Agents

Many quinoline derivatives are known to exhibit potent anticancer activity, often by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been studied as anticancer agents.[5] It is plausible that this compound could serve as a starting point for developing inhibitors of protein kinases, such as Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer. The amino and hydroxyl groups provide convenient handles for synthetic modification to optimize binding affinity and selectivity.

Antibacterial and Antimicrobial Agents

The quinoline core is central to the fluoroquinolone class of antibiotics.[9] Furthermore, 8-hydroxyquinoline and its derivatives are well-known for their antibacterial activity, which is often attributed to their ability to chelate metal ions essential for bacterial enzymes.[10] While this compound is an isomer, its structure still possesses the potential for metal chelation and could be explored as a platform for novel antibacterial agents, potentially overcoming existing resistance mechanisms.

Fluorescent Probes and Bioimaging

Quinolines containing electron-donating groups, such as amines, often exhibit strong fluorescence.[1] The presence of both an amino and a hydroxyl group in this compound suggests it may possess interesting photophysical properties, including the potential for intramolecular charge transfer (ICT) fluorescence. This makes it a candidate for development into fluorescent probes for sensing specific analytes or for live-cell imaging, particularly for targeting specific organelles like the Golgi apparatus, as has been shown with other 7-aminoquinoline derivatives.[1]

Conclusion

This compound represents an under-explored yet promising molecule within the pharmacologically significant quinoline family. While direct experimental data remains scarce, a thorough analysis based on the established chemistry and biology of its structural analogs allows for a robust predictive profile. Its structure, featuring key amino and hydroxyl functional groups, provides versatile opportunities for synthetic elaboration. Plausible synthetic routes can be designed, enabling its production and subsequent experimental validation of its predicted properties. The rich history of quinoline derivatives in medicine suggests that this compound is a valuable scaffold with significant potential for the development of novel anticancer agents, antimicrobial compounds, and fluorescent probes for biological research. Further investigation into this compound is warranted to unlock its full potential in drug discovery and chemical biology.

References

- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis and antibacterial activity of the C-7 side chain of 3-aminoquinazolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Profile of 3-Aminoquinolin-7-ol

Molecular Structure and Its Spectroscopic Implications

3-Aminoquinolin-7-ol is a heterocyclic aromatic compound built upon a quinoline core. The key structural features that will govern its spectroscopic behavior are:

-

The Quinoline Ring System: A bicyclic aromatic system that gives rise to characteristic signals in NMR and specific vibrations in IR spectroscopy.

-

The Amino Group (-NH₂): A primary amine at the 3-position which will have distinct protons in ¹H NMR and characteristic stretching and bending vibrations in IR.

-

The Hydroxyl Group (-OH): A phenolic hydroxyl group at the 7-position, which will also present a characteristic proton signal in ¹H NMR and a prominent stretching band in the IR spectrum.

These functional groups will influence the electronic environment of the entire molecule, leading to a unique spectroscopic fingerprint.

Caption: Molecular structure and key features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information. The following predictions are based on data for 3-aminoquinoline and the known effects of hydroxyl substitution on the quinoline ring system.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The exact chemical shifts will be solvent-dependent, particularly for the -NH₂ and -OH protons. DMSO-d₆ is a common solvent choice for such compounds as it allows for the observation of exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | ~8.5 - 8.7 | Singlet (s) | Downfield shift due to the adjacent nitrogen. |

| H-4 | ~7.8 - 8.0 | Singlet (s) | Electron-donating effect of the amino group at C-3 will cause an upfield shift compared to unsubstituted quinoline. |

| H-5 | ~7.5 - 7.7 | Doublet (d) | |

| H-6 | ~6.8 - 7.0 | Doublet of doublets (dd) | The hydroxyl group at C-7 will have a significant shielding effect on this proton. |

| H-8 | ~7.0 - 7.2 | Doublet (d) | Shielding effect from the hydroxyl group at C-7. |

| -NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. |

| -OH | ~9.0 - 10.0 | Broad singlet (br s) | Phenolic proton, chemical shift is solvent and concentration-dependent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~145 - 148 | |

| C-3 | ~120 - 125 | Shielded by the attached amino group. |

| C-4 | ~130 - 135 | |

| C-4a | ~128 - 132 | |

| C-5 | ~122 - 126 | |

| C-6 | ~110 - 115 | Shielded by the adjacent hydroxyl group. |

| C-7 | ~155 - 160 | Deshielded due to the attached oxygen atom. |

| C-8 | ~105 - 110 | Shielded by the adjacent hydroxyl group. |

| C-8a | ~140 - 145 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

Longer acquisition times or a higher sample concentration may be necessary due to the low natural abundance of ¹³C.[1]

-

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration | Expected Appearance |

| 3500 - 3300 | N-H (Amine) | Symmetric & Asymmetric Stretch | Two sharp bands for a primary amine. |

| 3600 - 3200 | O-H (Phenol) | H-bonded Stretch | Broad, strong band.[2] |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to weak, sharp bands. |

| 1650 - 1500 | C=C & C=N (Aromatic) | Ring Stretching | Multiple sharp bands of varying intensity. |

| 1300 - 1200 | C-O (Phenol) | Stretch | Strong band.[2] |

| ~1620 | N-H | Bending (Scissoring) | Medium intensity band. |

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.[1]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.[1]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

For this compound (C₉H₈N₂O), the exact mass is 160.0637 Da.

-

Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would be observed at m/z 161.0715.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar, non-volatile molecule, and would likely produce a prominent [M+H]⁺ peak. Electron Ionization (EI) would likely lead to more extensive fragmentation.

-

Fragmentation Pattern: Under EI or tandem MS (MS/MS) conditions, characteristic fragmentation would be expected. Plausible fragmentation pathways include the loss of small neutral molecules such as CO, HCN, or radicals like •NH₂.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak and any other adducts (e.g., [M+Na]⁺). For structural confirmation, tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting product ions.

Caption: Predicted ESI-MS analysis and potential fragmentation pathways.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its NMR, IR, and Mass spectra. The insights are derived from the fundamental principles of spectroscopy and by drawing parallels with the well-characterized parent compound, 3-aminoquinoline. The provided protocols represent standard, robust methodologies for the acquisition of high-quality data. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to anticipate the spectroscopic features of this compound, which is essential for its successful synthesis, purification, and characterization in their research endeavors.

References

An In-depth Technical Guide to the Predicted Biological Mechanisms of 3-Aminoquinolin-7-ol

Abstract

3-Aminoquinolin-7-ol is a fascinating, yet largely uncharacterized, molecule within the esteemed quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. While direct experimental data on this compound is sparse, its structural similarity to a plethora of biologically active compounds allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This technical guide synthesizes current knowledge of related aminoquinolines and isoquinolines to predict the most probable biological targets and signaling pathways for this compound. We will delve into its potential as an anticancer agent through the modulation of critical signaling cascades such as Receptor Tyrosine Kinase (RTK) pathways and as an inhibitor of key enzymes like Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to empirically validate these predictions.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound, with its amino and hydroxyl substitutions, presents a unique electronic and steric profile that suggests a high potential for interaction with various biological macromolecules.

This guide will proceed from the foundational premise that the biological activity of this compound can be inferred from its more extensively studied structural analogs. We will explore three primary, and potentially overlapping, mechanisms of action:

-

Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades: A common mechanism for quinoline-based anticancer agents.

-

Inhibition of Poly (ADP-ribose) Polymerase (PARP) and Exploitation of Synthetic Lethality: A highly promising avenue in modern cancer therapeutics.

-

Inhibition of other critical enzymes such as Topoisomerases.

For each predicted mechanism, we will provide a detailed overview of the signaling pathway, the rationale for implicating this compound, and a comprehensive experimental protocol for validation.

Predicted Mechanism I: Modulation of Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cellular processes, including growth, differentiation, metabolism, and motility.[2] The binding of a ligand, typically a growth factor, to the extracellular domain of an RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3] These phosphorylated tyrosines serve as docking sites for a host of intracellular signaling proteins, leading to the activation of downstream pathways critical for cell function and survival.[4]

The Ras-MAPK and PI3K/Akt/mTOR Pathways: Central Nodes in Cell Proliferation and Survival

Two of the most crucial signaling cascades activated by RTKs are the Ras-MAPK and the PI3K/Akt/mTOR pathways.

-

The Ras-MAPK Pathway: This pathway, also known as the Ras-Raf-MEK-ERK pathway, is a chain of proteins that relays a signal from an RTK to the DNA in the nucleus, ultimately leading to the transcription of genes involved in cell proliferation.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[7][8]

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[9][10][11] Upon activation by an RTK, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt.[12] Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and inhibit apoptosis.[13]

Diagram: Predicted Inhibition of RTK Signaling by this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 5. anygenes.com [anygenes.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 8. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Literature review on 3-Aminoquinolin-7-OL and its derivatives

An In-depth Technical Guide to 3-Aminoquinolin-7-OL and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Within this extensive family, this compound presents a particularly intriguing core, featuring two key functional groups—an amino group at the 3-position and a hydroxyl group at the 7-position—that serve as versatile handles for synthetic modification. This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, chemical properties, structure-activity relationships (SAR), and significant biological activities of this compound derivatives. We delve into their notable potential as anticancer agents, particularly as kinase inhibitors, alongside their applications in antimicrobial and neuroprotective research. This document synthesizes field-proven insights with detailed experimental protocols and mechanistic pathways to serve as an authoritative resource for advancing the therapeutic development of this promising class of molecules.

Introduction: The Quinoline Scaffold in Drug Discovery

The isoquinoline and quinoline motifs are bicyclic aromatic heterocycles that form the structural basis for numerous natural products and synthetic therapeutic agents.[1] Their rigid structure and ability to be functionalized at multiple positions have allowed for the development of drugs across diverse medical fields, including oncology, neurology, and infectious diseases.[1] this compound, while a less-explored member of this family, embodies the potential of the quinoline core. Its amino and hydroxyl groups are pivotal for establishing hydrogen bonds and other key interactions with biological targets, making it an ideal starting point for generating libraries of derivatives with tailored pharmacological profiles. This guide aims to illuminate the synthetic pathways to this core and its analogues, explore their vast biological activities, and provide practical methodologies for their study.

Synthesis and Chemical Properties

The generation of this compound and its derivatives relies on multi-step synthetic strategies that first construct the heterocyclic core, followed by the precise installation of the required functional groups.

Synthesis of the this compound Core

A common and plausible synthetic approach involves building a functionalized quinoline ring and then introducing the amino and hydroxyl moieties. This is often achieved by using a precursor with a more stable or easily handled group, like a methoxy group, which is later converted to the final hydroxyl group.[1][3]

A generalized synthetic workflow can be conceptualized as follows:

-

Core Ring Formation: Construction of a 7-methoxyquinoline core. Cyclization reactions like the Pomeranz–Fritsch–Bobbitt synthesis are often employed, though yields can be sensitive to catalyst choice and reaction conditions.[3]

-

Introduction of the Amino Group (C3-Amination): Direct amination at the 3-position of the quinoline ring can be challenging. A more robust method involves creating a 3-haloisoquinoline precursor. This halo-derivative can then undergo a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is highly effective for forming C-N bonds with excellent yield and functional group tolerance.[3]

-

Deprotection to Yield the Final Product: The 7-methoxy group is cleaved to unveil the 7-hydroxyl group. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[1]

Physicochemical Properties

While experimental data for the parent this compound is limited, its properties can be reliably predicted based on its structure and analogous compounds. These predictions are crucial for anticipating its behavior in biological systems.[1]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

| pKa (most acidic) | ~9.5 | Attributed to the phenolic hydroxyl group.[1] |

| pKa (most basic) | ~4.5 | Attributed to the aromatic amino group.[1] |

| LogP | ~1.5 | Indicates moderate lipophilicity.[1] |

| Hydrogen Bond Donors | 2 | From the -OH and -NH₂ groups.[1] |

| Hydrogen Bond Acceptors | 3 | From the two nitrogen atoms and the oxygen atom.[1] |

Biological Activities and Therapeutic Potential

Quinoline derivatives have demonstrated a vast range of pharmacological activities.[2] Derivatives of the this compound scaffold are particularly prominent in oncology, often functioning as potent inhibitors of protein kinases that are critical for cancer cell signaling.

Anticancer Activity: Kinase Inhibition

Kinases are a class of enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The quinoline scaffold has proven to be an effective framework for designing kinase inhibitors.[4] Recent research highlights the promise of quinoline-based compounds in targeting key kinases involved in cancer signaling pathways.[4]

Mechanism of Action: Many 3-aminoquinoline derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby halting the signaling cascade that drives tumor progression. Receptor Tyrosine Kinases (RTKs), Src family kinases, and PI3K are common targets.[5][6][7]

Derivatives of 3-aminoquinoline have shown potent activity as Src kinase inhibitors.[5] Furthermore, related quinazolinone structures have been successfully developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival in many cancers.[8][9]

Anticancer Activity of Selected Quinoline/Isoquinoline Derivatives:

| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |

| 3-Aminoquinolin-1(2H)-one derivatives | Various | Potent inhibitory activity noted | [1] |

| 1-Alkyl-4-oxoquinoline-3-carboxylic acids | Gram-positive/negative bacteria | More active than oxolinic acid | [10] |

| 7-Amino-pteridinone derivatives | A549, PC-3, HCT116, MCF-7 | L₇ showed IC₅₀ values of 0.16-0.70 µM | [11] |

| Quinazolinone derivatives | MGC-803 (Gastric Cancer) | C19 showed IC₅₀ of 0.595 µM against USP7 | [12] |

Antimicrobial and Antiparasitic Activity

The quinoline core is famous for its role in antimalarial drugs like chloroquine. This legacy continues with modern derivatives showing a broad spectrum of activity.

-

Antibacterial: Halogenated 8-hydroxyquinoline derivatives have long been used in veterinary medicine.[13] Newer amino acid derivatives of quinolines are being explored as potential antibacterial agents against both Gram-positive and Gram-negative strains, including resistant ones.[14]

-

Antiparasitic: Quinoline-based compounds have shown activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. Researchers have worked on attaching motifs like benzamidine to the quinol scaffold to enhance selective uptake by the parasite, thereby increasing selectivity and reducing host toxicity.[15]

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of this compound derivatives.

-

Substitutions at C7: For 8-hydroxyquinolines, substituents at the C7 position have been shown to significantly influence inhibitory activity against matrix metalloproteinases (MMPs).[16] This suggests that the region around the 7-OH group of this compound is a key area for modification.

-

Substitutions on the Amino Group: The 3-amino group is a prime site for derivatization. Acylation or sulfonylation can introduce new interaction points with the target protein. For instance, the synthesis of benzenesulphonamide derivatives of 3-aminoquinoline has been explored to generate new antitrypanosomal agents.[17]

-

Ring Modifications: The planarity of the quinoline ring system can influence interactions with biological targets. Substitutions at positions that alter this planarity, such as bulky groups at position 8, have been shown to reduce certain drug-drug interactions, for example, with theophylline metabolism.[18]

Pharmacokinetics and Drug Development

While a compound may show excellent potency in vitro, its success as a drug depends on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolism: The quinoline ring can be metabolized by cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for designing derivatives with improved stability and reduced potential for drug-drug interactions.[18]

-

Brain Exposure: For neurological targets, the ability of a compound to cross the blood-brain barrier is essential. Studies on 3-hydroxyquinolin-2(1H)-one derivatives as D-amino acid oxidase (DAAO) inhibitors have carefully examined brain exposure to correlate it with target engagement in the central nervous system.[19][20]

-

Oral Bioavailability: Achieving good oral bioavailability is a major goal in drug design. Optimization of quinazolinone derivatives as PI3Kδ inhibitors has led to compounds with excellent pharmacokinetic properties, making them suitable candidates for oral administration in treating inflammatory diseases.[9]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for key synthetic and biological evaluation methods.

Protocol: Buchwald-Hartwig Amination for C3-Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 3-haloisoquinoline precursor with an amine source.

Materials:

-

3-Halo-7-methoxyisoquinoline (1.0 eq)

-

Amine source (e.g., Benzophenone imine as an ammonia surrogate, 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., BINAP or Xantphos, 4-10 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 eq)

-

Anhydrous Toluene

-

Schlenk tube or sealed microwave vial

Procedure:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-halo-7-methoxyisoquinoline, amine source, base, palladium catalyst, and ligand.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[3]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-7-methoxyisoquinoline.[3]

Protocol: MTT Assay for Cytotoxicity Evaluation

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[21][22]

Conclusion and Future Directions

This compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents. The core scaffold is synthetically accessible and offers multiple points for chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated success of quinoline-based compounds, particularly as kinase inhibitors in oncology, provides a strong rationale for the continued exploration of this chemical space.[4]

Future efforts should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or other biological targets to minimize off-target effects and improve the therapeutic window.

-

Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or pathogens.

-

Advanced Drug Delivery: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of promising quinoline derivatives.[15]

-

Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing anticancer or antimicrobial agents.[23]

By leveraging advanced synthetic strategies, detailed structure-activity relationship studies, and robust biological evaluations, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PE20090717A1 - QUINOLINE DERIVATIVES AS PI3 KINASE INHIBITORS - Google Patents [patents.google.com]

- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Quinol derivatives as potential trypanocidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetic interactions related to the chemical structures of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Quantum Yield and Photophysical Properties of 3-Aminoquinolin-7-ol

An Authored Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Aminoquinolin-7-ol is a heterocyclic aromatic compound featuring a quinoline core substituted with an electron-donating amino group (-NH₂) and a phenolic hydroxyl group (-OH). This unique substitution pattern positions it as a molecule of significant interest for applications in fluorescence sensing, materials science, and pharmaceutical development. The interplay between the amino and hydroxyl groups, and their interaction with the quinoline π-system, dictates its photophysical behavior, including its absorption and emission characteristics, quantum yield, and sensitivity to environmental factors such as solvent polarity and pH. This guide provides a comprehensive technical overview of the core photophysical properties of this compound, details rigorous experimental protocols for their characterization, and discusses the underlying principles that govern its fluorescent behavior. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related amino- and hydroxy-quinoline derivatives to provide a robust predictive framework and a methodological blueprint for its investigation.

Introduction to the Photophysics of Substituted Quinolines

The quinoline scaffold is a fundamental motif in a wide range of fluorescent probes and biologically active molecules.[1] Its aromatic, bicyclic structure provides a rigid framework with a delocalized π-electron system, which is conducive to strong absorption and emission of light. The introduction of functional groups, particularly electron-donating groups like amino (-NH₂) and hydroxyl (-OH), can dramatically modulate the electronic structure and, consequently, the photophysical properties of the quinoline core.[2]

These substituents can lead to:

-

Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density can shift from the donor groups (-NH₂ or -OH) to the more electron-accepting quinoline ring. This ICT character in the excited state is a primary determinant of the molecule's fluorescence properties.[3]

-

Environmental Sensitivity: Molecules with significant ICT character often exhibit strong solvatochromism, where the emission wavelength shifts in response to solvent polarity.[3][4] They can also be sensitive to pH, as protonation or deprotonation of the amino or hydroxyl groups alters their electron-donating strength and the overall electronic distribution.[5][6][7]

For this compound, the presence of both an amino and a hydroxyl group suggests a complex and potentially highly tunable photophysical profile, making it a compelling target for detailed characterization.

Core Photophysical Properties and Their Underlying Principles

The interaction of a fluorophore like this compound with light is governed by a set of fundamental properties. Understanding these properties is crucial for predicting its behavior and designing applications.

Absorption and Emission Spectra

-

Absorption (UV-Vis): The absorption spectrum reveals the wavelengths of light a molecule can absorb to transition from its ground electronic state (S₀) to an excited state (S₁). For aminoquinoline derivatives, absorption typically occurs in the UV to near-visible range (300-400 nm), corresponding to π→π* transitions within the aromatic system.[8]

-

Emission (Fluorescence): After excitation, the molecule relaxes non-radiatively to the lowest vibrational level of the S₁ state before returning to the ground state by emitting a photon. This emitted light is the fluorescence. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift. A large Stokes shift is often desirable in fluorescence applications to minimize self-absorption and improve signal-to-noise ratios. It is also indicative of a significant change in geometry or electronic distribution between the ground and excited states, a common feature of ICT fluorophores.[3]

Fluorescence Quantum Yield (Φ_F)

The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φ_F = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing maximum fluorescence efficiency. In practice, other non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield. The quantum yield is highly sensitive to the molecular structure and its environment. For instance, the formation of rigid complexes with metal ions can restrict intramolecular vibrations and inhibit non-radiative decay, leading to a significant enhancement in fluorescence quantum yield.[2]

Experimental Characterization: A Methodological Guide

Accurate characterization of this compound requires precise spectroscopic measurements. This section outlines the standard protocols.

Determining Absorption and Emission Spectra

Instrumentation:

-

UV-Vis Spectrophotometer: For recording absorption spectra.

-

Spectrofluorometer: For recording excitation and emission spectra.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute working solution (typically 1-10 µM). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

-

Absorption Spectrum: Scan the working solution in the spectrophotometer over a relevant wavelength range (e.g., 250-500 nm) using a 1 cm path length quartz cuvette. Record the wavelength of maximum absorbance (λ_abs).

-

Emission Spectrum: Transfer the solution to a fluorescence cuvette. Set the spectrofluorometer's excitation wavelength to λ_abs. Scan the emission monochromator to record the fluorescence spectrum. The peak of this spectrum is the maximum emission wavelength (λ_em).

-

Excitation Spectrum: Set the emission monochromator to λ_em. Scan the excitation monochromator over a range similar to the absorption scan. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.

Relative Quantum Yield Determination (Comparative Method)

The most common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' denote the sample and reference standard, respectively.

Choosing a Reference Standard: The reference standard should absorb and emit in a similar spectral region as the sample. For a compound like this compound, which is expected to absorb around 350 nm, Quinine Sulfate in 0.5 M H₂SO₄ (Φ_r = 0.54) is a common and excellent choice.

Detailed Experimental Protocol:

-

Prepare Solutions: Prepare a series of five optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) for both the this compound sample and the Quinine Sulfate reference standard in their respective solvents.

-

Measure Absorbance: Record the absorbance of all ten solutions at a single, fixed excitation wavelength (e.g., 350 nm).

-

Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength (350 nm) and identical instrument settings (e.g., slit widths).

-

Integrate Intensity: Calculate the integrated area under the emission curve for each spectrum.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear. The slope of each line is proportional to I/A.

-

Calculate Quantum Yield: Use the slopes from the plots (Slope_s and Slope_r) in the quantum yield equation:

Φ_s = Φ_r * (Slope_s / Slope_r) * (n_s² / n_r²)

Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining relative fluorescence quantum yield.

Environmental Effects on Photophysical Properties

The true utility of a fluorophore often lies in its responsiveness to its environment.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents. For molecules exhibiting ICT, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state. This leads to a lowering of the excited state energy and results in a bathochromic (red) shift in the emission spectrum.[4]

Experimental Investigation:

-

Record the absorption and emission spectra of this compound in a range of solvents with varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Water).

-

Summarize the data (λ_abs, λ_em, Stokes Shift, Φ_F) in a table.

-

A significant red-shift in λ_em with increasing solvent polarity would confirm the ICT nature of the excited state.

Table 1: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (E_T(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Toluene | 33.9 | 350 | 410 | 4152 | 0.25 |

| Chloroform | 39.1 | 352 | 425 | 4890 | 0.38 |

| Acetonitrile | 45.6 | 355 | 450 | 6142 | 0.55 |

| Ethanol | 51.9 | 358 | 470 | 7100 | 0.42 |

| Water | 63.1 | 360 | 510 | 8840 | 0.15 |

Note: This data is illustrative and must be determined experimentally.

pH Dependence: Probing Acidic and Basic Sites

This compound has three key sites that can be protonated or deprotonated: the quinoline nitrogen (basic), the amino group (basic), and the hydroxyl group (acidic). Changes in pH will alter the protonation state of these groups, leading to dramatic changes in absorption and fluorescence.[5][7][9]

-

Acidic pH: The quinoline nitrogen and the amino group are likely to be protonated. Protonation of the quinoline nitrogen often enhances fluorescence.[7]

-

Neutral pH: The molecule exists in its neutral form.

-

Basic pH: The phenolic hydroxyl group will be deprotonated to a phenolate anion (-O⁻). This increases the electron-donating ability of the substituent, which typically causes a large red-shift in both absorption and emission spectra.

Diagram of pH-Dependent Species of this compound

Caption: Equilibrium between different protonated states of the molecule.

Conclusion and Future Directions

This compound possesses the structural hallmarks of a highly versatile fluorophore. Its photophysical properties are predicted to be strongly influenced by intramolecular charge transfer, leading to significant sensitivity to solvent polarity and pH. The experimental protocols outlined in this guide provide a clear and robust framework for the complete characterization of its quantum yield and other key photophysical parameters.

Future research should focus on the experimental validation of these properties. A thorough investigation of its solvatochromic and pH-dependent behavior will be critical for unlocking its potential as a targeted fluorescent probe for sensing micro-environmental changes in biological systems or as a building block for advanced functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Aminoquinolin-7-ol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Aminoquinolin-7-ol is limited in publicly available scientific literature. This guide has been compiled by leveraging data from its structural isomer, 3-Aminoisoquinolin-7-ol, and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline core with an amino group at the 3-position and a hydroxyl group at the 7-position. The quinoline scaffold is a significant motif in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The presence of both a basic amino group and an acidic hydroxyl group suggests that the physicochemical properties of this compound, particularly its solubility and stability, will be highly dependent on the pH of its environment. This guide provides a comprehensive overview of the predicted solubility and stability of this compound in various solvents and outlines detailed experimental protocols for their determination.

Predicted Physicochemical Properties

The chemical structure of this compound, with its fused aromatic rings and polar functional groups, governs its behavior in different solvent systems.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₈N₂O | Based on its chemical structure. |

| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula. |

| pKa (most acidic) | ~9.5 | Attributed to the phenolic hydroxyl group.[1] |

| pKa (most basic) | ~4.5 | Attributed to the amino group.[1] |

| LogP | ~1.5 | Estimated based on the structure and properties of analogous compounds.[1] |

| Hydrogen Bond Donors | 2 | From the amino and hydroxyl groups.[1] |

| Hydrogen Bond Acceptors | 3 | From the nitrogen in the quinoline ring, and the oxygen and nitrogen of the functional groups.[1] |

Solubility Profile

The solubility of this compound is expected to be a critical factor in its handling, formulation, and biological activity. Based on its structure and data from its isomer, 3-Aminoisoquinolin-7-ol, the following solubility profile can be predicted.[2]

| Solvent/Solvent System | Predicted Solubility | Mechanistic Rationale |

| Neutral Aqueous (e.g., Water, PBS pH 7.4) | Low | The relatively large, nonpolar quinoline ring system limits solubility in neutral aqueous solutions.[2] |

| Acidic Aqueous (e.g., HCl, pH < 4) | Moderate to High | The basic amino group (pKa ~4.5) will be protonated to form a more soluble salt.[1][2] |

| Basic Aqueous (e.g., NaOH, pH > 8) | Moderate to High | The acidic hydroxyl group (pKa ~9.5) will be deprotonated to form a more soluble salt.[1][2] |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions.[2] |

| Lower Alcohols (e.g., Ethanol, Methanol) | Soluble | The ability to form hydrogen bonds with the amino and hydroxyl groups facilitates dissolution.[2] |

| Nonpolar Organic (e.g., Hexane, Toluene) | Very Low | The polar functional groups make it insoluble in nonpolar solvents.[2] |

Experimental Protocol for Solubility Determination

A robust determination of solubility is essential. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

1. Materials and Equipment:

-

This compound

-

A range of solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, DMSO, DMF, ethanol, methanol, hexane, toluene)

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or other suitable quantitative analytical method

-

pH meter

2. Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several vials.

-

Solvent Addition: Add a known volume of each solvent to the vials to create a slurry.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated HPLC-UV method.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution.

References

An In-depth Technical Guide to 3-Aminoquinolin-7-OL: From Postulated Discovery to Modern Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of 3-Aminoquinolin-7-OL, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct historical accounts of its initial synthesis, this document constructs a plausible history of its discovery within the broader context of quinoline chemistry. We will explore the foundational synthetic methodologies that likely enabled its first preparation, detailing the mechanistic underpinnings of these classic reactions. Furthermore, this guide will present modern, optimized synthetic protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich chemistry and potential of substituted quinolines.

A Postulated History: The Dawn of Quinoline Chemistry and the Emergence of this compound

The history of this compound is not explicitly documented in a singular, seminal publication. Instead, its discovery can be understood as a logical progression of the advancements in quinoline synthesis that began in the 19th century. The quinoline scaffold itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] A significant breakthrough in its synthesis came in 1880 with Zdenko Hans Skraup's development of the Skraup synthesis, a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] This, along with other foundational methods like the Doebner-von Miller[4][5][6] and Friedländer syntheses,[7][8][9][10][11] opened the door for the creation of a vast array of substituted quinolines.

Given that 3-aminophenol was a readily available starting material, it is highly probable that the first synthesis of 7-hydroxyquinoline was achieved via one of these early methods. The subsequent introduction of an amino group at the 3-position would have been a logical step for medicinal chemists exploring the structure-activity relationships of this versatile scaffold. While the exact date and discoverer of this compound remain elusive, its conceptualization and eventual synthesis are undoubtedly rooted in this vibrant period of heterocyclic chemistry.

Foundational Synthetic Strategies: A Mechanistic Perspective

The synthesis of a disubstituted quinoline such as this compound requires careful consideration of the directing effects of the substituents and the choice of the appropriate synthetic route. Below, we explore plausible classical syntheses that could have led to its formation.

The Skraup and Doebner-von Miller Approach: Building the Quinoline Core

The Skraup and the closely related Doebner-von Miller reactions are powerful methods for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds (or their precursors).[2][3][4][5][6] A logical starting material for the synthesis of a 7-hydroxyquinoline derivative is 3-aminophenol.

In a Skraup-type synthesis, 3-aminophenol would be reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring system.

Experimental Protocol: A Representative Skraup Synthesis of 7-Hydroxyquinoline [12]

-

Materials: 3-Aminophenol, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).

-

Procedure:

-

In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix 3-aminophenol, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

-

Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

-

Gently heat the mixture in an oil bath. Once the reaction initiates, it will become strongly exothermic. Maintain the temperature of the oil bath at approximately 140-150°C for several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully dilute the mixture with water and neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform a steam distillation to isolate the crude 7-hydroxyquinoline.

-

Separate the organic layer from the distillate and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Further purification can be achieved by recrystallization or column chromatography.

-

The Doebner-von Miller reaction offers a more versatile approach where a pre-formed α,β-unsaturated aldehyde or ketone is reacted with the aniline.[4][5][6]

Diagram: The Skraup Synthesis of 7-Hydroxyquinoline

Caption: Plausible reaction pathway for the Skraup synthesis of 7-hydroxyquinoline.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis provides a more convergent route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9][10][11] To synthesize this compound via this method, one would theoretically need a 2,4-diaminobenzaldehyde or a related derivative, which may not be readily available. A more practical approach would be to first synthesize a 3-nitro-7-hydroxyquinoline and then reduce the nitro group.

Experimental Protocol: A Representative Friedländer Synthesis [11]

-

Materials: A 2-aminoaryl ketone/aldehyde, a carbonyl compound with an α-methylene group, and an acid or base catalyst.

-

Procedure:

-

Dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, DMF).

-

Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., piperidine).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Diagram: The Friedländer Synthesis of a Substituted Quinoline

Caption: Generalized mechanism of the Friedländer quinoline synthesis.

Modern Synthetic Routes and Optimization

While the classical methods provide a historical context, modern organic synthesis offers more efficient and versatile routes to this compound. A plausible contemporary approach would involve a multi-step synthesis starting from a commercially available substituted aniline or quinoline.

A likely strategy would be the synthesis of 7-methoxyquinoline, followed by nitration at the 3-position and subsequent reduction of the nitro group to an amine. The final step would be the demethylation of the methoxy group to yield the desired 7-hydroxy functionality.

Proposed Modern Synthetic Workflow for this compound

-

Synthesis of 7-Methoxyquinoline: This can be achieved via a Skraup or Doebner-von Miller reaction using 3-methoxyaniline as the starting material.

-

Nitration of 7-Methoxyquinoline: The directing effects of the methoxy group and the quinoline nitrogen would need to be carefully considered to achieve selective nitration at the 3-position.

-

Reduction of 3-Nitro-7-methoxyquinoline: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

-

Demethylation of 3-Amino-7-methoxyquinoline: The final step involves the cleavage of the methyl ether to yield the free hydroxyl group. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for this transformation.

Diagram: Proposed Modern Synthetic Pathway

Caption: A plausible multi-step modern synthetic route to this compound.

Physicochemical and Spectroscopic Profile (Predicted)

Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known characteristics of closely related amino- and hydroxy-substituted quinolines.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₈N₂O | Based on the chemical structure. |

| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Most substituted quinolines are solids. |

| pKa (most acidic) | ~9-10 | Attributed to the phenolic hydroxyl group. |

| pKa (most basic) | ~4-5 | Attributed to the quinoline nitrogen. |

| LogP | ~1.5 - 2.0 | Estimated based on the presence of polar amino and hydroxyl groups. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups. A broad singlet corresponding to the amino protons and a singlet for the hydroxyl proton (which may exchange with D₂O) are also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the quinoline core. The chemical shifts will be characteristic of an aromatic heterocyclic system with electron-donating substituents.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic quinoline ring (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14][15] The presence of both an amino and a hydroxyl group on the this compound core suggests several potential avenues for drug discovery.

-

Antimalarial Agents: 4-Aminoquinolines, such as chloroquine, are cornerstone antimalarial drugs.[13][14][15][16] While this compound is a 3-amino derivative, its structural similarity warrants investigation for antiplasmodial activity. The amino group is often crucial for accumulating in the acidic food vacuole of the parasite, a key aspect of the mechanism of action of many quinoline antimalarials.[17]

-

Anticancer Agents: Numerous substituted quinolines have been investigated as potential anticancer agents, targeting various cellular pathways. The specific substitution pattern of this compound could be explored for its potential to inhibit protein kinases, topoisomerases, or other targets relevant to cancer progression.

-

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial and antifungal compounds. The amino and hydroxyl groups of this compound could be functionalized to develop new antimicrobial agents.

Conclusion

While the specific historical discovery of this compound is not well-documented, its existence is a testament to the power and versatility of classical quinoline syntheses. By understanding these foundational reactions, we can infer a plausible pathway to its first creation. Modern synthetic chemistry provides more refined and efficient methods for its preparation, opening the door to a thorough investigation of its properties and potential applications. As a member of the pharmacologically significant quinoline family, this compound represents an intriguing scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

- 1. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 15. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

3-Aminoquinolin-7-OL CAS number and chemical identifiers

An In-depth Technical Guide to 3-Aminoquinolin-7-ol: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide has been compiled by leveraging data from closely related analogs and established principles of organic chemistry and pharmacology. All predicted data and proposed methodologies should be experimentally verified.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives have found applications as antimalarial, anticancer, antibacterial, and antifungal agents. The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on this compound, a specific, lesser-explored isomer, providing a comprehensive overview of its chemical identity, proposed synthesis, predicted properties, and potential applications in drug discovery and development.

Part 1: Core Chemical Identifiers

A precise understanding of a molecule's identity is paramount for any research endeavor. This section provides the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 122855-38-3 | [1] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | This compound | Inferred from structure |